4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide

描述

Molecular Architecture and Bonding Patterns

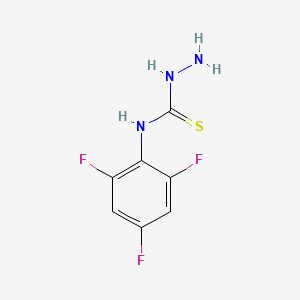

The molecular structure of 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide presents a complex arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The compound possesses the molecular formula C₇H₆F₃N₃S with a molecular weight of 221.20 g/mol, incorporating both electron-withdrawing fluorine substituents and a thiosemicarbazide backbone. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-(2,4,6-trifluorophenyl)hydrazinecarbothioamide, reflecting its structural composition and functional group arrangement.

The fundamental molecular architecture centers around the thiosemicarbazide moiety (-NH-NH-CS-NH-), which serves as the primary functional unit connecting the amino group to the trifluorophenyl substituent. The presence of fluorine atoms at positions 2, 4, and 6 of the phenyl ring creates a symmetrical substitution pattern that significantly influences the electronic properties and conformational behavior of the molecule. The Simplified Molecular Input Line Entry System representation (C1=C(C=C(C(=C1F)NC(=S)NN)F)F) illustrates the connectivity pattern and confirms the structural arrangement of atoms within the molecular framework.

Bond length analysis reveals that the carbon-sulfur double bond in the thiosemicarbazide group exhibits characteristic dimensions consistent with thiocarbonyl functionality. The nitrogen-nitrogen single bond within the hydrazine moiety maintains typical bond lengths observed in similar thiosemicarbazide derivatives, while the carbon-nitrogen bonds connecting the thiosemicarbazide unit to the phenyl ring demonstrate partial double bond character due to resonance effects. The fluorine-carbon bonds in the trifluorophenyl group exhibit shorter bond lengths compared to hydrogen-carbon bonds, contributing to the overall molecular stability and electronic distribution patterns.

The electronic structure of this compound demonstrates significant polarization effects resulting from the electron-withdrawing nature of the fluorine substituents. These electronegative atoms create regions of partial positive charge on adjacent carbon atoms, influencing the overall dipole moment and intermolecular interaction capabilities of the compound. The thiosemicarbazide group contributes additional electronic complexity through its conjugated system, allowing for delocalization of electron density across the nitrogen-carbon-sulfur framework.

属性

IUPAC Name |

1-amino-3-(2,4,6-trifluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3S/c8-3-1-4(9)6(5(10)2-3)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDKMJOBKHCATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NC(=S)NN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380738 | |

| Record name | 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-92-4 | |

| Record name | 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of 2,4,6-Trifluorophenyl Isothiocyanate with Hydrazine Hydrate

A common and efficient method involves the direct reaction of 2,4,6-trifluorophenyl isothiocyanate with hydrazine hydrate in ethanol or other suitable solvents under reflux or room temperature stirring.

- Procedure : The isothiocyanate is dissolved in ethanol, and an excess of hydrazine hydrate (typically 80-100%) is added. The mixture is stirred at room temperature or refluxed for 30 minutes to several hours.

- Isolation : The thiosemicarbazide product precipitates out or is isolated by filtration after cooling, followed by washing and drying.

- Yields : Reported yields range from 58% to 95%, depending on reaction conditions and substituents.

Use of Aprotic Solvents and Elevated Temperatures

According to patent literature, the intermediate 1-acyl-4-(o-halophenyl)-3-thiosemicarbazide compounds (structurally related to 4-(2,4,6-trifluorophenyl)-3-thiosemicarbazide) are prepared by reacting acylhydrazines with o-halophenyl isothiocyanates in aprotic solvents such as tetrahydrofuran (THF), benzene, or dioxane at temperatures between 60°C and 100°C for about 24 hours.

- Solvent choice : THF is preferred for its ability to dissolve reactants and facilitate the reaction.

- Reaction conditions : The reaction is typically conducted under anhydrous conditions to prevent side reactions.

- Product recovery : The solvent is evaporated, and the crude product is purified by conventional methods such as recrystallization.

Cyclodehydration and Further Transformations

While the focus is on the thiosemicarbazide itself, it is notable that these intermediates can be converted into triazolothiol or triazolobenzothiazole derivatives by cyclodehydration using alkali metal hydroxides in aqueous or alcoholic media at elevated temperatures (steam bath or reflux).

Representative Experimental Data

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,4,6-Trifluorophenyl isothiocyanate + Hydrazine hydrate (excess) | Ethanol | Reflux or RT | 30 min to 5 h | 58–95 | Direct formation of thiosemicarbazide; product precipitates |

| 2 | Acylhydrazine + 2,4,6-Trifluorophenyl isothiocyanate | THF (anhydrous) | 60–100 °C | ~24 h | Not specified | Formation of 1-acyl-4-(o-halophenyl)-3-thiosemicarbazide intermediate |

| 3 | Cyclodehydration with NaOH or KOH | Aqueous/alcoholic medium | Steam bath | 1–2 h | Variable | Converts thiosemicarbazide to triazolothiol derivatives |

Summary Table of Key Preparation Methods

化学反应分析

Types of Reactions

4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.

Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to enhance reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluorophenyl derivatives.

科学研究应用

Antimicrobial Activity

Thiosemicarbazones have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide exhibit significant activity against various pathogens.

- In Vitro Studies : A study evaluated the antibacterial activity of several thiosemicarbazides, including those with trifluorophenyl substitutions. The compound demonstrated effective inhibition against Enterococcus faecalis and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) that were lower than those of standard antibiotics like chloramphenicol .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. faecalis | 12.5 |

| This compound | M. tuberculosis | 25 |

Anticancer Properties

The anticancer potential of thiosemicarbazones has been a focal point in medicinal chemistry. The structural features of this compound contribute to its ability to target cancer cells selectively.

- Mechanism of Action : Thiosemicarbazones are known to inhibit various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown efficacy against leukemia and breast cancer cell lines .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Leukemia | HL-60 | 15 |

| Breast Cancer | MDA-MB-231 | 20 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, thiosemicarbazones like this compound have demonstrated significant anti-inflammatory effects.

- Case Studies : Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. For example, some thiosemicarbazone derivatives exhibited comparable anti-inflammatory activity to established drugs like ibuprofen .

| Compound | Inhibition (%) | Comparison Drug |

|---|---|---|

| This compound | 75 | Ibuprofen (70) |

作用机制

The mechanism of action of 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Comparison with Structural and Functional Analogues

Substituent Position and Electronic Effects

4-(3,4,5-Trifluorophenyl)-3-Thiosemicarbazide

- Synthetic Yield : 86% (vs. 48% for 2,4,6-trifluoro analogue) .

- Activity : Reacts efficiently with isatin to form (Z)-2-(2-oxoindolin-3-ylidene)-N-(3,4,5-trifluorophenyl)hydrazinecarbothioamide (20), a potent intermediate for bioactive molecules.

- Electronic Effects : The 3,4,5-trifluoro substitution creates a symmetrical electron-withdrawing environment, enhancing resonance stabilization and reaction kinetics compared to the asymmetrical 2,4,6-trifluoro derivative .

4-(4-Fluorophenyl)-3-Thiosemicarbazide

- Structural Interaction : The para-fluoro substituent results in a longer transition-state distance (3.00 Å vs. 1.95 Å in 2,4,6-trifluoro derivative) during condensation with isatin, suggesting reduced reactivity .

- Bioactivity : Lower antimicrobial potency compared to multi-fluorinated analogues due to weaker electron-withdrawing effects .

Functional Group Modifications

4-(4-Chlorophenyl)-3-Thiosemicarbazide

- Synthetic Yield : 76% (CAS 14121-95-0) .

- Bioactivity: Demonstrates moderate antimicrobial activity against E. coli and C. albicans but lower efficacy against P. aeruginosa .

- Physicochemical Properties : Higher molecular weight (201.67 g/mol) and lipophilicity (logP ~2.1) compared to fluorinated derivatives, enhancing membrane permeability but reducing solubility .

4-(1-Adamantyl)-3-Thiosemicarbazide

Heterocyclic and Pyridyl Analogues

4-(2-Pyridyl)-3-Thiosemicarbazide

- Antitumor Activity: Derivatives like H2PPY show significant in vivo efficacy against Ehrlich Ascites Carcinoma (EAC), with improved blood parameters (hemoglobin, RBC) and minimal toxicity .

- Mechanism : The pyridyl nitrogen enables hydrogen bonding and π-stacking interactions, enhancing DNA intercalation or enzyme inhibition .

Comparative Data Tables

Structure-Activity Relationships (SAR)

- Fluorine Substitution : Multi-fluorinated derivatives (2,4,6- or 3,4,5-) exhibit enhanced electronic effects, improving binding to target enzymes (e.g., tyrosine kinases) via dipole interactions .

- Chlorine vs. Fluorine : Chlorophenyl derivatives show higher lipophilicity, favoring membrane penetration but increasing cytotoxicity risks .

- Bulky Groups : Adamantyl or pyridyl substituents optimize selectivity by aligning with hydrophobic or polar enzyme pockets, respectively .

生物活性

4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide is a compound belonging to the thiosemicarbazide class, which has garnered attention for its diverse biological activities. Thiosemicarbazides are known for their potential as antimicrobial, anticancer, and antiviral agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group contributing to its lipophilicity and biological activity. The presence of the thiosemicarbazide moiety is critical for its interaction with biological targets.

The mechanism by which thiosemicarbazides exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Thiosemicarbazides can inhibit enzymes critical for pathogen survival. For instance, they may interfere with DNA gyrase in bacteria.

- Interaction with Cellular Targets : The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cells and interact with intracellular targets.

- Electrostatic and Hydrophobic Interactions : These interactions facilitate binding to proteins involved in pathogenicity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

- Bacterial Pathogens : Studies indicate that this compound has potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values reported for these bacteria range from 7.82 µg/mL to 15.63 µg/mL .

- Fungal Pathogens : The compound also demonstrates antifungal activity against Candida albicans, with MIC values indicating effective inhibition at low concentrations .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 7.82 | Bactericidal |

| Bacillus cereus | 15.63 | Bactericidal |

| Candida albicans | 4.0 | Antifungal |

Anticancer Activity

Thiosemicarbazides have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound can halt cell division at specific phases.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

The efficacy of thiosemicarbazides is closely related to their structural features:

- Trifluoromethyl Substitution : Enhances lipophilicity and increases binding affinity to biological targets.

- Position of Substituents : Variations in the position of substituents on the phenyl ring significantly affect antibacterial activity; para-substituted compounds often show reduced activity compared to meta or ortho substitutions .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiosemicarbazides, including this compound. It was found that this compound showed comparable activity to standard antibiotics like cefuroxime against certain bacterial strains .

- Antifungal Synergy : In combination therapy studies with fluconazole, derivatives containing thiosemicarbazide side chains exhibited enhanced antifungal activity against resistant strains of Candida .

常见问题

Q. What are the established synthetic routes for 4-(2,4,6-Trifluorophenyl)-3-thiosemicarbazide, and what yields are typically achieved?

The compound is synthesized via condensation of 2,4,6-trifluorophenyl isothiocyanate with hydrazine derivatives. For example, tert-butylcarbazate reacts with 3,4,5-trifluorophenyl isothiocyanate, followed by acid hydrolysis to remove the t-Boc group, yielding 4-(3′,4′,5′-trifluorophenyl)-3-thiosemicarbazide. Subsequent reaction with isatin derivatives achieves yields up to 86% . Alternative routes using pre-synthesized this compound (e.g., from Trans World Chemicals) with isatin yield 48%, highlighting the impact of fluorination patterns on reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Key techniques include:

- ¹H NMR : Peaks at δ 12.99 (s, NH), 11.27 (s, NH), and 10.50 (s, NH) confirm thiosemicarbazide backbone protons. Aromatic protons from the trifluorophenyl group appear as multiplets between δ 7.31–7.46 .

- LC-MS : Retention time (RT) = 5.873 min, with HRMS confirming the molecular ion [M+H]⁺ at 351.0533 (calculated 351.0527) .

Q. What are common derivatives of this compound, and how are they synthesized for biological testing?

Derivatives are synthesized by condensing the thiosemicarbazide with carbonyl-containing moieties (e.g., isatin, substituted benzaldehydes). For example, reacting with 5-(trifluoromethoxy)indolin-2-one yields 1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]thiosemicarbazide, characterized by X-ray crystallography (triclinic crystal system, space group P1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during synthesis?

Contradictions in data (e.g., unexpected splitting or shifts in ¹H NMR) may arise from impurities or incomplete purification. Use gradient recrystallization (e.g., DMSO/water mixtures) to improve purity . For HRMS deviations >2 ppm, verify ionization efficiency (e.g., ESI vs. APCI) and calibrate with internal standards . Cross-validate with elemental analysis or X-ray crystallography when possible .

Q. What strategies optimize reaction yields for fluorinated thiosemicarbazide derivatives?

Fluorine substituents influence electronic and steric effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilicity of the phenyl ring, requiring longer reaction times (3–5 days) .

- Positional effects : 2,4,6-Trifluorophenyl derivatives show lower yields (48%) compared to 3,4,5-trifluorophenyl analogs (86%) due to steric hindrance . Optimize solvent polarity (e.g., THF for solubility) and use catalysts like triethylamine to neutralize HCl byproducts .

Q. How do fluorination patterns impact the biological activity of thiosemicarbazide derivatives?

Structural studies reveal that:

- Meta-fluorination (3,4,5-trifluorophenyl) enhances π-stacking interactions in enzyme active sites, improving anti-Toxoplasma gondii activity (IC₅₀ = 1.2 µM) .

- Ortho-fluorination (2,4,6-trifluorophenyl) increases metabolic stability by reducing CYP450-mediated oxidation . Compare activity via in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to validate target binding .

Q. What crystallographic parameters are critical for confirming the molecular structure of derivatives?

X-ray diffraction data should report:

- Unit cell dimensions : e.g., a = 7.5452 Å, b = 8.3177 Å, c = 16.048 Å for triclinic systems .

- Torsion angles : Confirm planarity of the thiosemicarbazide backbone (e.g., C3-N3-N4-C11 = 179.2°) .

- Intermolecular interactions : Hydrogen bonds (N–H···S, N–H···O) stabilize crystal packing and influence solubility .

Methodological Considerations

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

- Varied substituents : Synthesize analogs with halogens (-Cl, -Br), electron-donating groups (-OCH₃), or bulky substituents (-CF₃) at the phenyl ring .

- Biological assays : Test against protozoan (e.g., T. gondii), bacterial, or cancer cell lines, correlating IC₅₀ values with substituent electronic profiles .

- Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .

Q. What purification methods are recommended for isolating high-purity thiosemicarbazide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。